N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4S/c1-8(22)18-10-3-4-12-14(7-10)26-16(19-12)20-15(23)11-6-9(17)2-5-13(11)21(24)25/h2-7H,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRDFESVNQIDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include acetic anhydride, nitric acid, and chlorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation reactions may yield carboxylic acids or ketones.
Reduction reactions can produce amines or alcohols.
Substitution reactions often result in the formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide is studied for its potential antimicrobial properties. It has shown moderate to good inhibition against various bacterial and fungal strains.
Medicine: The compound is being investigated for its pharmacological properties, including anti-inflammatory, analgesic, and ulcerogenic activities. Its potential as a therapeutic agent is being explored in preclinical studies.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, dyes, and other specialized products.
Mechanism of Action
The mechanism by which N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzothiazole-amides. Below is a comparative analysis with structurally related derivatives:
Key Observations
Bioactivity Trends: Antimicrobial Activity: Triazole-benzyl derivatives (e.g., compounds 5a, 5h, 5i) exhibit moderate E. coli inhibition, attributed to the nitro group’s electrophilic nature and the triazole’s ability to disrupt bacterial membranes. The target compound’s 6-acetamido group may improve bioavailability but requires empirical validation. Enzyme Inhibition: The 5-chloro-thiazole derivative inhibits PFOR, a key enzyme in anaerobic metabolism, via amide conjugation to the active site. The target compound’s nitro group may similarly act as an electron sink, enhancing enzyme interaction. Anticancer Potential: Compound 22’s BzTh-phenyl and chloro-methoxy motifs demonstrate E6/p53 inhibition, suggesting the target compound’s acetamido group could optimize binding to oncogenic targets.
Synthetic Efficiency :
- Click chemistry enables rapid synthesis of triazole derivatives with high yields, whereas conventional amide coupling (used for the target compound) may require stricter conditions.
Structure-Activity Relationships (SAR) :
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole core, which is known for its diverse biological activities. The synthesis typically involves reactions that introduce various functional groups to enhance its pharmacological profile. For instance, the compound can be synthesized through the reaction of 6-acetamidobenzo[d]thiazole with chloroacetyl chloride and nitrobenzene derivatives under specific conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against various bacterial strains. For example:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 100 | 99 |
This table illustrates that the compound exhibits potent antimicrobial activity, making it a candidate for further development as an antibacterial agent .
Antitumor Activity
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival pathways. For instance, it has been observed to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in programmed cell death and inflammation .
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various benzothiazole derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of resistant strains of bacteria, showcasing its potential as a therapeutic agent against infections that are difficult to treat.
- Anticancer Research : Another study focused on the compound's ability to induce apoptosis in breast cancer cells. The findings suggested a mechanism involving mitochondrial dysfunction and activation of caspases, leading to programmed cell death.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound acts as an inhibitor of kinases involved in cell signaling pathways, which are critical for cell growth and survival.
- Induction of Apoptosis : It promotes apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
